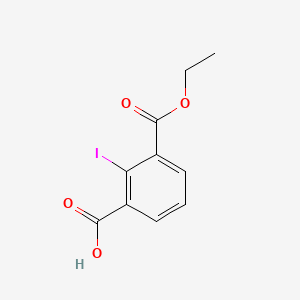

3-(Ethoxycarbonyl)-2-iodobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9IO4 |

|---|---|

Molecular Weight |

320.08 g/mol |

IUPAC Name |

3-ethoxycarbonyl-2-iodobenzoic acid |

InChI |

InChI=1S/C10H9IO4/c1-2-15-10(14)7-5-3-4-6(8(7)11)9(12)13/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

IGQRMWVKFLXQOG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1I)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxycarbonyl 2 Iodobenzoic Acid and Analogues

Direct Synthesis Approaches for 3-(Ethoxycarbonyl)-2-iodobenzoic acid

Direct synthetic pathways to this compound are not extensively documented in readily available literature, suggesting that its preparation likely involves multi-step sequences or adaptations of known reactions for structurally similar compounds. The primary challenges in its direct synthesis lie in achieving the desired 2,3-disubstitution pattern on the benzoic acid scaffold.

Derivatization of Pre-functionalized Benzoic Acid Scaffolds

A plausible approach to the synthesis of this compound involves the strategic derivatization of a pre-functionalized benzoic acid. This could commence with a phthalic acid monoester, such as ethyl hydrogen phthalate. The existing ester and carboxylic acid groups would direct subsequent electrophilic iodination. However, achieving selective iodination at the 2-position would be a critical and challenging step, as the directing effects of the substituents might favor other positions.

Alternatively, one could envision starting with 3-aminophthalic acid. Mono-esterification of one of the carboxylic acids to the ethyl ester, followed by a Sandmeyer reaction on the amino group, could introduce the iodine at the desired position. The success of this route would hinge on the selective mono-esterification and the efficiency of the subsequent diazotization and iodination steps.

Regioselective Functionalization Strategies

Achieving the specific 2,3-disubstitution pattern of this compound necessitates highly regioselective reactions. Ortho-directing groups play a crucial role in such strategies. For instance, a directing group could be temporarily installed on the benzoic acid backbone to facilitate iodination at the adjacent position. Subsequent removal of the directing group and functionalization of the 3-position would follow.

Another strategy could involve the ortho-iodination of a 3-substituted benzoic acid derivative. For example, starting with a compound where the 3-position is occupied by a group that can later be converted to a carboxylic acid, followed by iodination directed to the 2-position, and subsequent transformation of the 3-substituent and esterification. The choice of directing group and the reaction conditions are paramount to ensure the desired regioselectivity.

Synthesis of Related Substituted Iodobenzoic Acids as Precursors or Models

The synthesis of simpler, related iodobenzoic acids provides valuable insights and established procedures that can be adapted for the synthesis of more complex molecules like this compound. These model syntheses are crucial for understanding the nuances of iodination and other functional group manipulations on the benzene (B151609) ring.

Synthesis of 2-Iodobenzoic Acid Derivatives

2-Iodobenzoic acid and its derivatives are key precursors for a variety of synthetic transformations, including the formation of hypervalent iodine reagents. Their synthesis is well-established and serves as a fundamental example of introducing iodine onto a benzoic acid ring.

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including halogens. The synthesis of 2-iodobenzoic acid from anthranilic acid is a classic example of this transformation. The reaction proceeds via the diazotization of the amino group on anthranilic acid with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with an iodide source, typically potassium iodide, to yield 2-iodobenzoic acid.

The reaction is generally carried out at low temperatures to ensure the stability of the diazonium salt. The yield and purity of the product can be influenced by factors such as the reaction temperature, the concentration of the acid, and the rate of addition of the nitrite solution.

Table 1: Examples of Sandmeyer Reaction for the Synthesis of 2-Iodobenzoic Acid Derivatives

| Starting Material | Reagents | Conditions | Product | Yield |

| Anthranilic acid | 1. NaNO₂, H₂SO₄2. KI | 0-5 °C | 2-Iodobenzoic acid | Good |

| 2-Amino-5-methylbenzoic acid | 1. NaNO₂, HCl2. KI | 0 °C | 2-Iodo-5-methylbenzoic acid | 85% |

| 2-Amino-3-methylbenzoic acid | 1. NaNO₂, H₂SO₄2. KI | Low Temperature | 2-Iodo-3-methylbenzoic acid | Not specified |

2-Iodobenzoic acid is a versatile precursor for the synthesis of a range of hypervalent iodine reagents, which are powerful and selective oxidizing agents in organic synthesis. These reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), offer mild and efficient alternatives to traditional heavy metal-based oxidants.

The oxidation of 2-iodobenzoic acid to IBX is commonly achieved using strong oxidizing agents. A widely used method involves the use of Oxone® (a triple salt containing potassium peroxymonosulfate) in an aqueous medium. The reaction is typically heated to drive it to completion, and the IBX product precipitates from the solution. Another established method utilizes potassium bromate (B103136) in the presence of sulfuric acid.

IBX itself can be further derivatized to form other useful reagents. For instance, treatment of IBX with acetic anhydride (B1165640) yields the Dess-Martin periodinane, a more soluble and often more convenient oxidizing agent. The reactivity of these hypervalent iodine reagents can be tuned by modifying the substituents on the benzene ring of the parent 2-iodobenzoic acid.

Table 2: Synthesis of Hypervalent Iodine Reagents from 2-Iodobenzoic Acid

| Precursor | Oxidizing Agent / Reagents | Product | Common Name |

| 2-Iodobenzoic acid | Oxone®, H₂O | 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide | 2-Iodoxybenzoic acid (IBX) |

| 2-Iodobenzoic acid | KBrO₃, H₂SO₄ | 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide | 2-Iodoxybenzoic acid (IBX) |

| 2-Iodoxybenzoic acid (IBX) | Acetic anhydride, Acetic acid | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one | Dess-Martin Periodinane (DMP) |

| 2-Iodobenzoic acid | Oxone® (in the presence of benzoic acid and isophthalic acid) | Stabilized IBX | SIBX |

| Esters of 2-iodobenzoic acid | Hypochlorite | Esters of 2-iodoxybenzoic acid | IBX-esters |

Synthesis of 3-Iodobenzoic Acid Derivatives

3-Iodobenzoic acid serves as a crucial building block for the synthesis of more complex derivatives through reactions that target either the carboxylic acid group or the carbon-iodine bond. guidechem.com It is a white to beige crystalline powder, soluble in alcohol and ether but insoluble in water. guidechem.com One common synthetic route to 3-iodobenzoic acid itself involves the reaction of 3-carboxyphenylboronic acid with molecular iodine in the presence of a base like potassium carbonate. chemicalbook.com

Once formed, 3-iodobenzoic acid is a versatile reagent in organic synthesis. guidechem.com A primary application is its use in transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction. In this reaction, the iodo-substituent acts as a leaving group, enabling the formation of a new carbon-carbon bond. For instance, 3-iodobenzoic acid can be coupled with benzeneboronic acid in the presence of a palladium(II) chloride catalyst and a base like sodium hydroxide (B78521) to yield 3-phenylbenzoic acid. oc-praktikum.de This demonstrates how the iodine atom on the benzene ring can be substituted with various aryl groups, leading to a wide range of 3-arylbenzoic acid derivatives.

| Starting Material | Reagents | Catalyst | Product | Yield |

|---|---|---|---|---|

| 3-Iodobenzoic acid | Benzeneboronic acid, Sodium hydroxide | Palladium(II) chloride | 3-Phenylbenzoic acid | 89% |

Synthesis of 5-Iodobenzoic Acid Derivatives (e.g., 2-amino-5-iodobenzoic acid)

The synthesis of iodinated benzoic acid derivatives often involves the direct iodination of a substituted benzoic acid precursor. A prominent example is the preparation of 2-amino-5-iodobenzoic acid, a useful intermediate for pharmaceuticals and functional chemicals. google.comgoogle.com This compound is typically synthesized through the electrophilic iodination of 2-aminobenzoic acid (anthranilic acid). google.com

The reaction is carried out by treating 2-aminobenzoic acid with molecular iodine in a liquid phase, often in the presence of an oxidizing agent. google.comgoogle.com The use of an oxidizing agent, such as hydrogen peroxide, is advantageous as it facilitates the reaction and can lead to high yields of the desired product without the need for complex purification or iodine recovery processes. google.comgoogle.com The reaction conditions, including the solvent, temperature, and molar ratio of reactants, are optimized to maximize the yield and selectivity for the 5-iodo isomer. google.com An older method involved iodination in an aqueous potassium hydroxide solution, but this resulted in lower yields (around 72.2%) and required a process to recover and reuse unreacted iodine. google.com

| Starting Material | Iodinating Agent | Oxidizing Agent | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 2-Aminobenzoic acid | Molecular Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Acetic acid | 50°C | 2-Amino-5-iodobenzoic acid |

Another related starting material, 2-iodobenzoic acid, can be synthesized from anthranilic acid via a Sandmeyer reaction, which involves diazotization of the amino group followed by reaction with an iodide salt. wikipedia.orgchemicalbook.com

Approaches Incorporating Ethoxycarbonyl Groups onto Aromatic Rings

The introduction of an ethoxycarbonyl group (-COOEt) is a fundamental transformation in the synthesis of the target molecule. This can be achieved either by modifying a pre-existing carboxylic acid group or by introducing a new side chain containing the ester functionality.

The most direct method for introducing an ethoxycarbonyl group onto a benzoic acid scaffold is through esterification. This classic reaction involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org For the synthesis of ethyl esters, benzoic acid derivatives are reacted with excess ethanol (B145695), typically with a strong acid catalyst like sulfuric acid. researchgate.net

Esterification is an equilibrium process. tcu.edu To achieve a high yield of the ester product, the equilibrium must be shifted to the right. This can be accomplished by using a large excess of the alcohol (ethanol) or by removing the water that is formed as a byproduct of the reaction, often through azeotropic distillation. tcu.edu The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity, followed by nucleophilic attack by the ethanol molecule. tcu.edu Various techniques, including microwave-assisted heating in continuous flow reactors, have been developed to accelerate the reaction and improve efficiency. researchgate.net

| Carboxylic Acid | Alcohol | Catalyst | Key Principle | Product |

|---|---|---|---|---|

| Benzoic Acid Derivative | Ethanol | Sulfuric Acid (H₂SO₄) | Le Chatelier's Principle (use of excess alcohol or removal of water) | Ethyl Benzoate Derivative |

An alternative strategy involves the introduction of a complete side chain that already contains the ethoxycarbonyl group. This approach is useful when direct esterification is not feasible or when a carbon-carbon bond formation is desired. One such method involves the reaction of a nucleophilic aromatic species with an electrophile like ethyl chloroformate. mdpi.com For example, an aromatic ring can be lithiated using a strong base like lithium diisopropylamide (LDA) to create a potent nucleophile. This organolithium intermediate can then react with ethyl chloroformate to form a new carbon-carbon bond and introduce the ethoxycarbonyl group directly onto the ring. mdpi.com

Another set of reactions involves the modification of existing side chains. Alkyl groups attached to a benzene ring are susceptible to oxidation at the benzylic position (the carbon atom directly attached to the ring). libretexts.orgorgoreview.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert an alkyl side chain into a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgorgoreview.com This newly formed carboxylic acid can then be subjected to esterification with ethanol as described previously to yield the desired ethoxycarbonyl-containing side chain. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Ethoxycarbonyl 2 Iodobenzoic Acid

Reactions Involving the Aromatic Iodine Moiety

The carbon-iodine bond is the most reactive site for many synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, and the aryl iodide moiety of 3-(ethoxycarbonyl)-2-iodobenzoic acid serves as an excellent electrophile in these transformations.

The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl structures by reacting an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. This compound can be effectively coupled with various arylboronic acids. The reactivity of the aryl iodide is generally high, allowing the reaction to proceed under relatively mild conditions. The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions such as dehalogenation or homocoupling of the boronic acid. Electron-donating or electron-withdrawing groups on the boronic acid partner are generally well-tolerated.

A typical reaction involves a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base such as sodium carbonate or cesium carbonate. The reaction is often carried out in a mixture of an organic solvent and water.

Table 1: Examples of Suzuki Cross-Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 3-(Ethoxycarbonyl)-[1,1'-biphenyl]-2-carboxylic acid | ~90% |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 3-(Ethoxycarbonyl)-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid | ~85% |

Note: Data is representative of typical Suzuki coupling reactions and may not reflect specific experimental results for this exact substrate.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a reaction co-catalyzed by palladium and copper complexes. This reaction is highly efficient for aryl iodides like this compound, providing a direct route to 2-alkynyl-substituted benzoic acid derivatives. These products are valuable intermediates for the synthesis of various heterocyclic compounds, such as isocoumarins and isoquinolones, via subsequent cyclization reactions.

The reaction is typically carried out using a palladium(0) catalyst, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base like triethylamine (B128534) or diisopropylamine, which also serves as the solvent. The reaction conditions are generally mild, often proceeding at room temperature.

Table 2: Examples of Sonogashira Coupling Reactions

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 3-(Ethoxycarbonyl)-2-(phenylethynyl)benzoic acid | ~95% |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | 3-(Ethoxycarbonyl)-2-((trimethylsilyl)ethynyl)benzoic acid | ~92% |

Note: Data is representative of typical Sonogashira coupling reactions and may not reflect specific experimental results for this exact substrate.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically involves an addition-elimination pathway. For this reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the ethoxycarbonyl and carboxylic acid groups are moderately electron-withdrawing. However, they are not as strongly activating as nitro groups, for instance. Consequently, SNAr reactions at the iodine-bearing carbon are generally difficult and require harsh conditions or very powerful nucleophiles. The iodine atom is a good leaving group, but the lack of strong electronic activation on the ring makes the initial nucleophilic attack (the rate-determining step) unfavorable. Therefore, this pathway is a less common transformation for this specific substrate compared to cross-coupling reactions.

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their unique oxidizing properties. These reagents are known for being mild, selective, and environmentally benign.

Starting from 2-iodobenzoic acid derivatives, two important classes of hypervalent iodine reagents can be prepared: iodine(III) compounds like iodonium (B1229267) salts and iodine(V) compounds like 2-iodoxybenzoic acid (IBX) analogs.

The synthesis of an IBX analog from this compound would involve oxidation using a potent oxidizing agent such as potassium bromate (B103136) (KBrO₃) in sulfuric acid or, more commonly, Oxone (2KHSO₅·KHSO₄·K₂SO₄) in water. The resulting 3-(ethoxycarbonyl)-2-iodoxybenzoic acid would be an analog of the well-known IBX reagent, likely possessing similar oxidizing capabilities for converting alcohols to aldehydes and ketones.

The preparation of iodine(III) derivatives, such as (diacetoxyiodo)arenes, can be achieved by reacting the aryl iodide with reagents like peracetic acid in acetic acid or sodium perborate. These compounds are precursors to other useful reagents like iodonium salts. Diaryliodonium salts, for instance, can be synthesized from these precursors and are used in arylation reactions.

Table 3: Synthesis of Hypervalent Iodine Derivatives

| Reagent Type | Oxidizing Agent | Typical Conditions | Product |

|---|---|---|---|

| Iodine(V) (IBX analog) | Oxone | H₂O, 70 °C | 3-(Ethoxycarbonyl)-2-iodoxybenzoic acid |

| Iodine(III) (Diacetoxy) | m-CPBA / Acetic Acid | Acetic Acid, 40 °C | 2-(Diacetoxyiodo)-3-(ethoxycarbonyl)benzoic acid |

Note: Products listed are the expected outcomes based on established procedures for related 2-iodobenzoic acids.

Carbon-Carbon Cross-Coupling Reactions

Reactions of the Ethoxycarbonyl Group

The ethoxycarbonyl group (-COOCH₂CH₃) also serves as a reactive site, primarily through hydrolysis.

Ester hydrolysis involves cleaving the ester back into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophilic attack by water, followed by proton transfers and elimination of ethanol, yields the carboxylic acid. libretexts.org

Base-Promoted Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521), a nucleophilic hydroxide ion attacks the carbonyl carbon. quora.com This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylic acid. The acid is then deprotonated by the base to form a carboxylate salt. quora.comsserc.org.uk Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the final carboxylic acid product. sserc.org.uksserc.org.uk

For this compound, hydrolysis of the ethoxycarbonyl group would result in the formation of 2-Iodoisophthalic acid.

Table 2: Summary of Functional Group Transformations

| Starting Functional Group | Reaction Type | Product Functional Group | Typical Reagents |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Halodecarboxylation | Halide (-X) | I₂, K₂CO₃; or Oxone®, NaBr |

| Carboxylic Acid (-COOH) | Oxidative Decarboxylation | Aryl (H), Phenol (-OH) | (Diacetoxyiodo)benzene; or Cu catalyst, light |

| Carboxylic Acid (-COOH) | Esterification | Ester (-COOR') | R'OH, H⁺ catalyst |

| Carboxylic Acid (-COOH) | Amidation | Amide (-CONR'₂) | HNR'₂, TiF₄ or Boric Acid |

| Carboxylic Acid (-COOH) | Conversion to Nitrile | Nitrile (-CN) | 1. SOCl₂, NH₃; 2. Dehydrating agent (e.g., POCl₃) |

| Ethoxycarbonyl (-COOEt) | Hydrolysis | Carboxylic Acid (-COOH) | H₃O⁺ or NaOH then H₃O⁺ |

Transesterification Reactions

Transesterification is a fundamental organic reaction that involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.comwikipedia.org For this compound, this transformation targets the ethoxycarbonyl (-COOEt) group, replacing the ethyl moiety with a different alkyl or aryl group from an alcohol (R'-OH). The reaction is typically reversible and can be catalyzed by either acids or bases. wikipedia.org Driving the reaction to completion often requires using the reactant alcohol as the solvent to create a large molar excess. youtube.com

Acid-Catalyzed Transesterification

Under acidic conditions, a strong acid catalyst (e.g., H₂SO₄, HCl) protonates the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a molecule of the new alcohol (R'-OH). youtube.com The mechanism proceeds through a tetrahedral intermediate. Subsequent proton transfers and the elimination of ethanol lead to the formation of the new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification

In the presence of a strong base, such as an alkoxide (e.g., sodium methoxide), the reaction is initiated by the deprotonation of the reactant alcohol, which increases its nucleophilicity. srsintl.com The resulting alkoxide ion attacks the carbonyl carbon of the ethyl ester, also forming a tetrahedral intermediate. researchgate.net The elimination of an ethoxide ion then yields the new ester product. srsintl.com It is crucial to use an anhydrous environment for base-catalyzed reactions, as the presence of water can lead to the competing reaction of saponification (ester hydrolysis) to form the carboxylate salt. srsintl.com

The table below outlines representative conditions for the transesterification of this compound with various alcohols.

| Target Ester | Alcohol Reagent | Catalyst | Typical Conditions |

|---|---|---|---|

| 3-(Methoxycarbonyl)-2-iodobenzoic acid | Methanol (MeOH) | H₂SO₄ (catalytic) | Reflux in excess methanol |

| 3-(Isopropoxycarbonyl)-2-iodobenzoic acid | Isopropanol (i-PrOH) | Sodium Isopropoxide (NaO-iPr) | Anhydrous isopropanol, moderate heat |

| 3-(Benzyloxycarbonyl)-2-iodobenzoic acid | Benzyl (B1604629) alcohol (BnOH) | H₂SO₄ (catalytic) | Heat with excess benzyl alcohol under vacuum to remove ethanol |

Condensation Reactions (e.g., Horner-Emmons type)

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming carbon-carbon double bonds, specifically producing alkenes with high stereoselectivity (typically E-alkenes). wikipedia.org The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or a ketone. wikipedia.orgnrochemistry.com

The parent molecule, this compound, cannot directly participate in an HWE reaction as it lacks the requisite aldehyde/ketone or stabilized phosphonate functionality. However, it serves as a viable precursor for a substrate suitable for the HWE reaction through selective modification of its carboxylic acid group.

A plausible transformation pathway involves the selective reduction of the carboxylic acid at the C1 position to an aldehyde. This intermediate, ethyl 2-iodo-3-formylbenzoate, can then undergo a Horner-Wadsworth-Emmons reaction with a phosphonate reagent to synthesize a variety of substituted stilbene (B7821643) derivatives. The selectivity of the initial reduction is critical to avoid affecting the ethyl ester group. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures or conversion to an intermediate acyl chloride followed by Rosenmund reduction could potentially achieve this transformation.

Once the aldehyde is formed, it can react with a phosphonate ylide (generated by deprotonating a phosphonate ester with a base like sodium hydride) to yield an alkene. alfa-chemistry.com This two-step sequence provides a versatile route to complex derivatives.

The following table outlines a potential two-step reaction pathway to synthesize an alkene derivative from this compound via an HWE condensation.

| Step | Reaction | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Selective Reduction | 1. SOCl₂ 2. H₂, Pd/BaSO₄ (Rosenmund Reduction) | Ethyl 2-iodo-3-formylbenzoate | Conversion of carboxylic acid to an aldehyde. |

| 2 | Horner-Wadsworth-Emmons Olefination | 1. NaH 2. Diethyl (cyanomethyl)phosphonate | Ethyl 3-(2-cyanovinyl)-2-iodobenzoate | Formation of a C=C double bond via condensation. |

Beyond the HWE reaction, the 2-iodobenzoic acid scaffold is known to participate in other condensation reactions, particularly transition-metal-catalyzed cross-coupling reactions where the iodo-group is activated to form new carbon-carbon or carbon-heteroatom bonds. chemicalbook.com For instance, Sonogashira coupling with terminal alkynes can lead to the synthesis of isocoumarin (B1212949) derivatives, demonstrating the versatile reactivity of this structural motif. chemicalbook.com

Derivatives and Analogues of 3 Ethoxycarbonyl 2 Iodobenzoic Acid in Research

Structural Modifications at the Benzoic Acid Core

The benzoic acid core of 3-(ethoxycarbonyl)-2-iodobenzoic acid serves as a foundational scaffold for a variety of structural modifications. These modifications are primarily aimed at introducing new functionalities or altering the electronic and steric properties of the molecule to suit specific research applications.

One common strategy involves reactions at the carboxylic acid group. For instance, the carboxylic acid can be converted into an amide via coupling reactions with various amines. This transformation is significant in medicinal chemistry, as the resulting benzamides are key structural motifs in many biologically active compounds. The reaction conditions for such transformations are typically mild, often employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Another avenue of modification is the introduction of additional substituents onto the aromatic ring. While the existing substituents direct incoming electrophiles to specific positions, further functionalization can be achieved through various aromatic substitution reactions. For example, nitration of the benzene (B151609) ring can introduce a nitro group, which can then be reduced to an amino group, providing a handle for further derivatization.

The following table summarizes some of the key structural modifications that can be performed on the benzoic acid core of this compound analogues:

| Modification Type | Reagents and Conditions | Resulting Functional Group | Potential Applications |

| Amide Formation | Amine, DCC or EDC, Solvent (e.g., DMF) | Amide | Medicinal Chemistry, Materials Science |

| Nitration | HNO₃, H₂SO₄ | Nitro | Intermediate for further functionalization |

| Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | Amine | Further derivatization, dye synthesis |

These modifications highlight the versatility of the this compound scaffold in generating a library of compounds with diverse properties and potential applications.

Functional Group Interconversions of the Iodine and Ester Groups

The iodine and ethyl ester groups of this compound are highly amenable to a wide range of functional group interconversions, significantly expanding the synthetic utility of this molecule. These transformations are crucial for introducing new carbon-carbon and carbon-heteroatom bonds, leading to the construction of more complex molecular frameworks.

The iodine atom, being a good leaving group, is particularly well-suited for transition metal-catalyzed cross-coupling reactions. Seminal reactions such as the Suzuki, Sonogashira, and Ullmann couplings are frequently employed to form new bonds at this position.

Suzuki Coupling: This palladium-catalyzed reaction with organoboron compounds is a powerful tool for forming biaryl structures. For instance, reacting an ester of 2-iodobenzoic acid with an arylboronic acid in the presence of a palladium catalyst and a base yields the corresponding biaryl derivative.

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, allows for the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. This is a valuable method for synthesizing conjugated systems. researchgate.net

Ullmann Coupling: This copper-catalyzed reaction is used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For example, the reaction of a 2-iodobenzoic acid ester with an alcohol, amine, or thiol in the presence of a copper catalyst can yield the corresponding ether, amine, or thioether. nih.gov

The ethyl ester group can also be readily transformed. Saponification with a base like sodium hydroxide (B78521) will hydrolyze the ester to the corresponding carboxylic acid. This di-acid can then be used for further reactions, such as the formation of cyclic anhydrides or imides. Conversely, the carboxylic acid group can be selectively esterified in the presence of the existing ethyl ester under carefully controlled conditions.

The table below provides examples of functional group interconversions involving the iodine and ester moieties in analogues of this compound.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Arylalkyne | researchgate.net |

| Ullmann Condensation | Amine | CuI/Ligand | N-Aryl Amine | nih.gov |

| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂/Ligand | Biaryl | rsc.org |

These interconversions underscore the synthetic flexibility offered by the iodine and ester functionalities, enabling the creation of a vast array of complex organic molecules.

Design and Synthesis of Advanced Iodinated Aromatic Esters

The unique structural features of this compound and its analogues make them valuable building blocks in the design and synthesis of advanced iodinated aromatic esters with tailored properties. The strategic manipulation of the functional groups allows for the construction of intricate molecular architectures, including fused heterocyclic systems and polycyclic aromatic compounds.

A key application of these iodinated esters is in intramolecular cyclization reactions to form benzo-fused heterocycles. core.ac.uk For example, a derivative of 2-iodobenzoic acid where the ester group is modified to contain a nucleophilic moiety can undergo an intramolecular Ullmann-type coupling to form a lactone or other heterocyclic ring system. Similarly, an intramolecular Sonogashira coupling can be employed to synthesize heterocycles containing an alkyne unit.

Furthermore, the sequential application of different cross-coupling reactions on a di-iodinated analogue of the parent molecule can lead to the synthesis of complex, unsymmetrical biaryl and polyaryl systems. This stepwise approach allows for precise control over the final molecular structure.

The following table presents examples of advanced iodinated aromatic esters synthesized from precursors analogous to this compound and their applications.

| Precursor Type | Reaction Strategy | Resulting Advanced Structure | Potential Application | Reference |

| 2-Iodobenzoic acid ester with a tethered alkyne | Intramolecular Sonogashira Coupling | Fused heterocycle with an endocyclic alkyne | Organic electronics | organic-chemistry.org |

| Di-iodinated benzoic acid ester | Sequential Suzuki and Sonogashira Couplings | Unsymmetrical polycyclic aromatic system | Materials science | google.com |

| 2-Iodobenzoic acid ester with a nucleophilic side chain | Intramolecular Ullmann Coupling | Benzo-fused lactone or lactam | Pharmaceutical intermediates | nih.gov |

The design and synthesis of such advanced structures from readily accessible iodinated aromatic esters demonstrate the power of this chemical scaffold in constructing novel and functional molecules for a wide range of scientific disciplines.

Applications of 3 Ethoxycarbonyl 2 Iodobenzoic Acid in Complex Organic Synthesis

As a Building Block for Heterocyclic Compound Synthesis

The unique arrangement of functional groups in 3-(ethoxycarbonyl)-2-iodobenzoic acid makes it an ideal precursor for the synthesis of various substituted heterocyclic compounds. The foundational reactivity is often analogous to that of its parent compound, 2-iodobenzoic acid, with the ethoxycarbonyl substituent providing additional functionality and opportunities for diversification in the final products.

While direct cyclization of this compound to an indole (B1671886) is not a standard transformation, it serves as a precursor to substituted anilines, which are key intermediates in several classical indole syntheses. For instance, the carboxylic acid can be converted to an amino group via a Curtius or Hofmann rearrangement. The resulting substituted 2-iodoaniline (B362364) can then participate in palladium-catalyzed reactions, such as the Larock indole synthesis, by coupling with alkynes to construct the indole core. The ethoxycarbonyl group remains as a substituent on the final indole ring, available for subsequent chemical modifications.

Table 1: Synthesis of Substituted Indoles

| Reaction Name | Role of 2-Iodobenzoic Acid Derivative | Key Transformation | Resulting Product |

| Larock Indole Synthesis | Precursor to substituted o-iodoaniline | Palladium-catalyzed annulation with alkynes | 2,3-Disubstituted indole with an ethoxycarbonyl group on the benzene (B151609) ring |

| Fischer Indole Synthesis | Precursor to substituted phenylhydrazines | Acid-catalyzed cyclization of a phenylhydrazone | Substituted indole with an ethoxycarbonyl group on the benzene ring |

The synthesis of isocoumarins from 2-iodobenzoic acid derivatives is a well-established process, often involving a palladium-catalyzed Sonogashira coupling with terminal alkynes, followed by an intramolecular cyclization. scispace.comnih.govresearchgate.net this compound is an excellent substrate for this reaction, leading to the formation of isocoumarins bearing an ethoxycarbonyl group on the aromatic ring. This reaction proceeds by coupling the alkyne at the iodine-bearing carbon, followed by the nucleophilic attack of the carboxylate onto the alkyne, forming the six-membered lactone ring. The presence of the ethoxycarbonyl group can influence the electronic properties of the aromatic ring and provides a site for further functionalization.

Table 2: Synthesis of Substituted Isocoumarins

| Reaction Type | Catalyst System | Key Intermediate | Role of Ethoxycarbonyl Group |

| Sonogashira Coupling and Cyclization | Pd(PPh₃)₄, CuI, Et₃N or Pd/C | o-(1-Alkynyl)benzoate derivative | Functional handle on the final isocoumarin (B1212949) product |

| Zinc-mediated Cyclization | Pd(PPh₃)₄, ZnCl₂, Et₃N | o-(1-Alkynyl)benzoate derivative | Modifies solubility and electronic properties of intermediates and products |

Phthalimides, or more broadly, substituted isoindolinones, can be synthesized from 2-iodobenzoic acid precursors. One common strategy involves the conversion of the carboxylic acid to an amide, followed by an intramolecular Heck reaction or other palladium-catalyzed C-N bond-forming cyclizations. Alternatively, reactions involving the introduction of a nitrogen-containing component that can cyclize onto the aromatic ring are also employed. Using this compound allows for the synthesis of phthalimide (B116566) derivatives that are functionalized on the aromatic nucleus. These derivatives are valuable in medicinal chemistry and materials science. eijppr.comnih.govf1000research.comnih.gov

Table 3: Synthesis of Substituted Phthalimides

| Synthetic Strategy | Key Reagents | Role of 2-Iodobenzoic Acid Derivative | Resulting Product |

| Amidation followed by Intramolecular Heck Reaction | Amine, Pd catalyst, Base | Provides the electrophilic site (C-I) and a scaffold for cyclization | Phthalimide with an ethoxycarbonyl substituent |

| Carbonylative Cyclization | Amine, CO, Pd catalyst | Source of the aromatic backbone | Functionalized phthalimide derivative |

The synthesis of quinazolinones often begins with anthranilic acid (2-aminobenzoic acid) or its derivatives. nih.govresearchgate.net this compound can be converted into a substituted anthranilic acid derivative, which can then undergo condensation with reagents like formamides, nitriles, or isocyanates to build the quinazolinone skeleton. Additionally, the hypervalent iodine reagent derived from 2-iodobenzoic acid, o-iodoxybenzoic acid (IBX), is used in tandem reactions with 2-aminobenzamides to synthesize quinazolinones. nih.govorganic-chemistry.orgorganic-chemistry.org By extension, a functionalized IBX derived from this compound could be used to create quinazolinones with an ester functionality, opening pathways to novel derivatives.

Table 4: Synthesis of Substituted Quinazolinones

| Precursor Type | Key Transformation | Reagents | Role of Ethoxycarbonyl Group |

| Substituted Anthranilic Acid | Condensation/Cyclization | Amides, Nitriles, Acyl chlorides | Retained as a functional group on the final product |

| Functionalized IBX (from the title compound) | Oxidative Cyclization | 2-Aminobenzamide, Aldehyde | Modifies the properties of the oxidant and is incorporated into the byproduct |

In the Development of New Reagents and Catalysts (e.g., Hypervalent Iodine Reagents from analogous structures)

2-Iodobenzoic acid is the foundational precursor for a class of highly important and environmentally benign oxidizing agents known as hypervalent iodine reagents. tandfonline.comsemanticscholar.org The most prominent examples are 2-iodoxybenzoic acid (IBX) and the Dess-Martin periodinane (DMP), which are synthesized by the oxidation of 2-iodobenzoic acid. acs.orgnih.gov

Following this established chemistry, this compound serves as an analogous precursor for the synthesis of novel, functionalized hypervalent iodine(V) reagents. acs.orgnih.gov The oxidation of this compound, typically with reagents like Oxone®, yields the corresponding ethoxycarbonyl-IBX derivative.

The presence of the ethoxycarbonyl group imparts different properties to the resulting hypervalent iodine reagent compared to the parent IBX. These modifications can include:

Improved Solubility: The ester group can enhance solubility in a wider range of organic solvents, which is a known limitation of the parent IBX.

Tuned Reactivity: The electron-withdrawing nature of the ethoxycarbonyl group can modulate the electrophilicity and oxidizing power of the iodine(V) center.

Recyclability and Immobilization: The ester functionality provides a handle for attachment to solid supports or polymers, facilitating catalyst recovery and reuse.

Table 5: Comparison of IBX and its Ethoxycarbonyl Analogue

| Property | 2-Iodoxybenzoic Acid (IBX) | 3-(Ethoxycarbonyl)-2-iodoxybenzoic acid |

| Precursor | 2-Iodobenzoic acid | This compound |

| Key Feature | Powerful and selective oxidant | Functionalized oxidant with modified properties |

| Solubility | Poor in most organic solvents except DMSO | Potentially enhanced solubility in organic solvents |

| Reactivity | High oxidizing power | Potentially modulated reactivity due to electronic effects |

| Applications | Oxidation of alcohols, α,β-unsaturation of ketones | Development of new catalytic systems, fine-tuning of oxidative transformations |

In Multistep Synthetic Sequences

In multistep synthesis, this compound functions as a versatile scaffold due to the orthogonal reactivity of its functional groups. The term "orthogonal" implies that each functional group can be reacted selectively without affecting the others, allowing for a stepwise and controlled construction of complex molecules.

A typical synthetic sequence might involve:

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is highly reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions. nih.govunipi.itnih.gov This step is used to install a new carbon-carbon bond at the 2-position, building the core carbon skeleton of the target molecule. The carboxylic acid and ester groups are typically stable under these conditions.

Functionalization of the Carboxyl Group: The carboxylic acid can then be selectively transformed. For example, it can be converted into an amide, an ester, or an acyl halide, allowing for the introduction of new fragments into the molecule via amide bond formation or esterification.

Modification of the Ethoxycarbonyl Group: Finally, the ethoxycarbonyl group can be hydrolyzed to a second carboxylic acid for further coupling, reduced to an alcohol, or converted to another functional group, adding another layer of complexity and functionality.

This stepwise approach, leveraging the distinct reactivity of each functional group, makes this compound a powerful tool for the convergent synthesis of complex natural products, pharmaceuticals, and functional materials.

Mechanistic Investigations of Reactions Involving 3 Ethoxycarbonyl 2 Iodobenzoic Acid

Radical Pathways in Decarboxylation

The decarboxylation of aromatic carboxylic acids can be a challenging transformation, often requiring harsh conditions. However, the presence of an ortho-iodo substituent, as in 3-(ethoxycarbonyl)-2-iodobenzoic acid, can open up specific mechanistic avenues, including radical pathways. While direct studies on this specific molecule are scarce, research on the decarboxylative iodination of other benzoic acids provides a framework for understanding potential radical mechanisms.

One plausible pathway involves the formation of a benzoyl hypoiodite (B1233010) intermediate, which can then undergo homolytic cleavage of the O–I bond to generate a benzoyl radical and an iodine radical. This is followed by a rapid decarboxylation of the benzoyl radical to yield an aryl radical. Subsequent recombination with an iodine radical would then furnish the corresponding aryl iodide.

Table 1: Proposed Radical Decarboxylation Steps

| Step | Description | Intermediate Species |

| 1 | Formation of Benzoyl Hypoiodite | R-COO-I |

| 2 | Homolytic O-I Bond Cleavage | R-COO• + •I |

| 3 | Decarboxylation | R• + CO₂ |

| 4 | Radical Recombination | R-I |

Note: R represents the 3-(ethoxycarbonyl)phenyl group.

Computational studies on related compounds, such as 2-methoxybenzoic acid, have explored the energetics of such radical pathways. These studies help to elucidate the feasibility of radical intermediates and transition states. The presence of the ethoxycarbonyl group at the meta-position relative to the departing carboxyl group in this compound would be expected to influence the stability of the aryl radical intermediate through its electron-withdrawing inductive effect.

Concerted and Stepwise Mechanisms in Functional Group Transformations

Functional group transformations of this compound, such as esterification of the carboxylic acid, hydrolysis or transesterification of the ethyl ester, and amidation, are fundamental reactions. These transformations can proceed through either concerted or stepwise mechanisms, and the preferred pathway is often dictated by the specific reaction conditions and the nature of the reactants.

The classic Fischer esterification of the carboxylic acid moiety, for instance, is a well-established example of a stepwise addition-elimination mechanism. This process involves the initial protonation of the carbonyl oxygen, followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. Each step in this sequence is a distinct molecular event, characterizing it as a stepwise process.

Table 2: Stepwise Mechanism of Fischer Esterification

| Step | Description |

| 1 | Protonation of the carbonyl oxygen |

| 2 | Nucleophilic attack by the alcohol |

| 3 | Formation of a tetrahedral intermediate |

| 4 | Proton transfer |

| 5 | Elimination of water |

| 6 | Deprotonation to yield the ester |

Conversely, some functional group transformations, particularly under specific catalytic conditions, may favor a more concerted pathway. For example, certain amidation reactions of activated esters have been shown through quantum mechanical studies to proceed via a concerted mechanism where bond formation and proton transfer occur in a single transition state. While not directly studying this compound, this highlights the possibility of concerted pathways for its derivatives under appropriate conditions.

The choice between a stepwise and concerted mechanism can also be relevant in nucleophilic aromatic substitution (SNAr) reactions where the iodine atom acts as a leaving group. While many SNAr reactions are thought to proceed stepwise through a Meisenheimer complex, computational and experimental evidence suggests that a concerted mechanism is also possible, particularly with good leaving groups and less electron-deficient aromatic rings. The electronic nature of the ethoxycarbonyl and carboxyl groups on the benzene (B151609) ring would play a crucial role in stabilizing or destabilizing the potential Meisenheimer intermediate, thereby influencing the mechanistic pathway.

Ligand Exchange and Oxidative Addition Mechanisms in Organoiodine Chemistry

The iodine atom of this compound is a key functional group that allows this molecule to participate in a variety of organometallic cross-coupling reactions. A critical step in many of these catalytic cycles is the oxidative addition of the aryl-iodine bond to a low-valent transition metal center. This process can occur through several distinct mechanisms, including concerted addition, an SN2-type pathway, or a radical mechanism.

In a concerted mechanism , the metal center inserts directly into the carbon-iodine bond through a three-centered transition state. This is often proposed for less polarized substrates and results in the cis-addition of the aryl and iodo fragments to the metal center.

The SN2-type mechanism involves a nucleophilic attack of the metal center on the carbon atom bearing the iodine, with the iodide acting as the leaving group. This pathway is more common for more polarized substrates and often results in an inversion of stereochemistry if the carbon were chiral.

Radical mechanisms for oxidative addition typically involve an initial single-electron transfer (SET) from the metal to the aryl iodide, generating an aryl iodide radical anion. This can then fragment to produce an aryl radical and an iodide ion, which subsequently combine with the metal center.

The preferred mechanism for oxidative addition is highly dependent on the nature of the metal, its ligands, and the electronic and steric properties of the aryl iodide. For this compound, the presence of two electron-withdrawing groups (carboxyl and ethoxycarbonyl) would make the aromatic ring more electron-deficient, which could influence the rate and mechanism of oxidative addition.

Ligand exchange is another fundamental process in the organoiodine chemistry of this compound, particularly in the context of hypervalent iodine reagents derived from it. The transformation of the iodo group to a higher oxidation state, for example, to form an iodonium (B1229267) salt or a hypervalent iodine species, involves the exchange of ligands around the iodine center. These exchange processes are crucial for the subsequent reactivity of the hypervalent iodine reagent in various synthetic transformations.

Theoretical and Computational Studies

Molecular Orbital Calculations on Aromatic Iodine Compounds

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of aromatic compounds. In 3-(Ethoxycarbonyl)-2-iodobenzoic acid, the interaction between the molecular orbitals of the benzene (B151609) ring and the substituents—iodine, ethoxycarbonyl, and carboxylic acid groups—dictates its chemical properties.

The iodine atom, despite being an ortho, para-directing deactivator in electrophilic aromatic substitution, possesses orbitals that can interact with the π-system of the benzene ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity. The presence of the large iodine atom influences the energy levels and spatial distribution of these frontier orbitals. Computational studies on similar aromatic iodine compounds suggest that the iodine atom can participate in charge-transfer interactions. sarthaks.com

The ethoxycarbonyl and carboxylic acid groups are both electron-withdrawing, which lowers the energy of the molecular orbitals of the benzene ring. A molecular orbital analysis would likely reveal a significant delocalization of the π-electrons across the entire molecule, with notable contributions from the oxygen atoms of the carbonyl groups. Time-dependent density functional theory (TD-DFT) calculations on various benzoic acid derivatives have shown that the low-lying electronic transitions often have a πσ* character. researchgate.net This indicates a transition from a π-orbital on the aromatic ring to a σ*-antibonding orbital, which can be influenced by the presence of the iodine substituent.

A full molecular orbital calculation for this compound would provide a detailed picture of the electron density distribution and help predict its reactivity towards electrophiles and nucleophiles.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing valuable information about transition states and reaction energy profiles. For this compound, DFT studies could elucidate the mechanisms of several important reactions.

One area of interest is the reactions involving the iodine substituent. 2-Iodobenzoic acids are precursors to hypervalent iodine reagents, such as IBX (2-iodoxybenzoic acid) and Dess-Martin periodinane. wikipedia.orgchemicalbook.com DFT calculations could model the oxidation of the iodine atom in this compound to form the corresponding hypervalent iodine species. Such studies on esters of 2-iodoxybenzoic acid have provided insights into their structure and reactivity. nih.gov

Another important class of reactions for aryl iodides is transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. DFT has been instrumental in understanding the catalytic cycles of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. A DFT study on this compound in these reactions would help in understanding the influence of the ethoxycarbonyl and carboxylic acid groups on the reaction kinetics and regioselectivity. For instance, DFT has been used to study the Ullmann reaction, a copper-catalyzed C-N bond formation, involving 2-chlorobenzoic acid. orgchemres.org

Furthermore, DFT can be employed to study the esterification or amidation reactions of the carboxylic acid group. These studies can help in optimizing reaction conditions by providing insights into the reaction barriers and the stability of intermediates. DFT has been used to investigate the structures of dyes derived from substituted benzoic acids, which involves reactions of the carboxylic acid moiety. nih.gov

Conformational Analysis and Steric Effects in Substituted Benzoic Acids

The presence of two substituents in the ortho positions to each other and to the carboxylic acid group in this compound leads to significant steric interactions that dictate its conformational preferences. This phenomenon is often referred to as the "ortho effect". wikipedia.org

In benzoic acid, the carboxylic acid group is generally coplanar with the benzene ring to maximize resonance stabilization. However, the presence of a bulky ortho substituent, such as an iodine atom, can force the carboxylic acid group to twist out of the plane of the ring. wikipedia.orgstackexchange.com This steric hindrance inhibits the resonance between the carboxyl group and the phenyl ring. wikipedia.org In the case of this compound, both the iodine atom and the adjacent ethoxycarbonyl group exert steric pressure on the carboxylic acid group.

Computational conformational analysis using methods like DFT can be used to determine the preferred dihedral angles between the carboxylic acid group, the ethoxycarbonyl group, and the benzene ring. These calculations can also quantify the energy barriers for rotation around the C-C bonds connecting these groups to the ring. Studies on other substituted benzoic acids have shown that steric effects can be strong but may have a similar magnitude in both the acid and its conjugate base, thereby having a restricted importance on the acidity. nih.gov However, the steric effect of iodine is considered to be significant in increasing the acidity of ortho-iodobenzoic acid compared to other ortho-halobenzoic acids. sarthaks.comquora.comdoubtnut.com

The interplay between the steric bulk of the iodine atom and the ethoxycarbonyl group, and the electronic effects of these substituents, will determine the final geometry of the molecule. This geometry, in turn, influences the molecule's physical and chemical properties, including its acidity and reactivity. Computational studies on similarly crowded aromatic systems, such as 3-(azidomethyl)benzoic acid, have highlighted the role of substituent conformation in determining the crystal packing. nih.gov

Future Research Directions and Potential Innovations

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 3-(ethoxycarbonyl)-2-iodobenzoic acid and its derivatives is poised to align with the principles of green chemistry, focusing on efficiency, sustainability, and cost-effectiveness.

Current synthetic strategies for iodinated benzoic acids often rely on classical methods such as the Sandmeyer reaction, which involves the diazotization of anthranilic acid. While effective, these methods can generate significant chemical waste. Future research will likely focus on the development of catalytic C-H activation and functionalization techniques. acs.orgnih.govscispace.comresearchgate.netresearchgate.net These methods offer a more atom-economical approach by directly introducing the iodine atom onto the benzoic acid backbone, potentially reducing the number of synthetic steps and the use of hazardous reagents.

Furthermore, the exploration of greener iodination methods is a key area of interest. This includes the use of recyclable reagents and solvent-free reaction conditions. nih.gov Electrochemical methods, for instance, offer a promising sustainable alternative by generating the iodinating species in situ, thereby minimizing waste. The development of robust and scalable green synthetic protocols will be crucial for the wider accessibility and application of this compound.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Route | Potential Advantages | Potential Challenges |

| Catalytic C-H Iodination | High atom economy, reduced waste, direct functionalization. | Catalyst cost and stability, regioselectivity control. |

| Electrochemical Synthesis | Use of electricity as a clean reagent, in-situ generation of iodinating agents, mild conditions. | Electrode material selection, optimization of reaction parameters. |

| Mechanochemical Methods | Solvent-free or reduced solvent usage, potential for improved reaction rates. | Scalability, heat management in large-scale reactions. |

Exploration of Novel Reactivity Patterns

The presence of the ortho-iodo, -carboxy, and -ethoxycarbonyl groups on the same aromatic ring in this compound suggests a rich and underexplored reactivity profile. Future investigations are expected to unveil novel transformations and reaction pathways.

The carbon-iodine bond is a versatile handle for a multitude of cross-coupling reactions. While palladium- and copper-catalyzed reactions are well-established for aryl iodides, the unique substitution pattern of this compound may lead to unique reactivity or selectivity. nih.govrsc.orgresearchgate.net The development of novel catalytic systems, including those based on earth-abundant metals like iron, could provide more sustainable and economical cross-coupling protocols. nih.gov

Furthermore, the application of photoredox catalysis to this substrate could unlock new reaction pathways. beilstein-journals.org Visible-light-mediated reactions often proceed under mild conditions and can enable transformations that are challenging to achieve with traditional thermal methods. The interplay between the electronically distinct ortho substituents could significantly influence the outcomes of these photochemical reactions. Theoretical studies will also play a crucial role in predicting and understanding the reactivity of this molecule, guiding experimental design. nih.gov

| Catalytic System | Potential Novel Reactions | Key Research Focus |

| Palladium/Copper Catalysis | Sequential or regioselective cross-coupling reactions utilizing both the C-I and C-H bonds. researchgate.net | Ligand design to control selectivity, development of one-pot multi-component reactions. |

| Iron Catalysis | Development of sustainable and cost-effective cross-coupling methods. nih.gov | Catalyst development, understanding reaction mechanisms. |

| Photoredox Catalysis | Novel C-H functionalization, radical-mediated cyclizations, and bond formations under mild conditions. beilstein-journals.orgdoi.org | Catalyst screening, exploration of new reaction manifolds. |

Expansion of Synthetic Applications in Advanced Materials and Medicinal Chemistry

The structural motifs present in this compound make it a promising building block for the synthesis of advanced materials and medicinally relevant compounds.

Advanced Materials

In the realm of materials science, functionalized benzoic acids are valuable precursors for the synthesis of Metal-Organic Frameworks (MOFs) and covalent organic frameworks (COFs). rsc.orgresearchgate.netscispace.comnih.govacs.org The defined geometry and multiple coordination sites of this compound could lead to the formation of novel porous materials with tailored properties for applications in gas storage, separation, and catalysis. The iodine atom can also serve as a site for post-synthetic modification within the framework, allowing for the fine-tuning of the material's properties.

Furthermore, this compound could be utilized as a monomer in the synthesis of advanced functional polymers. acs.orgrsc.orgscispace.comacs.org The incorporation of the iodinated benzoic acid moiety into a polymer backbone could impart specific properties such as high refractive index, flame retardancy, or enhanced thermal stability. The development of polymerization methods that can tolerate the functional groups present in this molecule will be a key area of future research. rsc.org

Medicinal Chemistry

In medicinal chemistry, heterocyclic compounds play a central role in drug discovery. nih.govresearchgate.netmdpi.com this compound can serve as a versatile starting material for the synthesis of a variety of oxygen- and nitrogen-containing heterocycles through intramolecular cyclization reactions. The iodine atom can act as a leaving group or be retained in the final product, where it can modulate the compound's biological activity.

The concept of bioisosterism is a powerful tool in drug design, where one functional group is replaced by another with similar physical or chemical properties to improve the pharmacological profile of a compound. ctppc.orgyoutube.comu-tokyo.ac.jpresearchgate.netnih.gov The substituents on this compound could be systematically modified to explore their potential as bioisosteres in the design of new therapeutic agents. For instance, the carboxylic acid or ester group could be replaced with other acidic or neutral moieties to fine-tune properties like solubility, metabolic stability, and target binding.

Moreover, this compound could be a valuable scaffold for the design of enzyme inhibitors. researchgate.netnih.govmdpi.comnih.govscispace.com The specific arrangement of functional groups could allow for targeted interactions with the active site of an enzyme, leading to potent and selective inhibition. The synthesis and biological evaluation of libraries of compounds derived from this compound represent a promising avenue for the discovery of new drug candidates.

| Application Area | Potential Innovations | Research Focus |

| Metal-Organic Frameworks | Novel porous materials with tailored pore sizes and functionalities for gas separation and catalysis. scispace.comnih.gov | Design and synthesis of new MOFs, characterization of their properties, and exploration of their applications. |

| Advanced Polymers | Polymers with enhanced optical, thermal, or electronic properties. acs.orgrsc.org | Development of new polymerization methodologies, characterization of polymer properties. |

| Heterocycle Synthesis | Access to novel heterocyclic scaffolds for drug discovery. nih.govscispace.com | Development of efficient cyclization strategies, exploration of the biological activity of the resulting compounds. |

| Enzyme Inhibitor Design | Development of potent and selective enzyme inhibitors for various therapeutic targets. researchgate.netnih.gov | Synthesis of compound libraries, high-throughput screening for biological activity, structure-activity relationship studies. |

Q & A

Basic: What are the common synthetic routes for preparing 3-(Ethoxycarbonyl)-2-iodobenzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

A typical synthesis involves introducing the ethoxycarbonyl group into 2-iodobenzoic acid derivatives. One approach is the esterification of 2-iodobenzoic acid with ethanol using carbodiimide coupling agents (e.g., DCC/DMAP) under anhydrous conditions . Alternatively, iodination of 3-(ethoxycarbonyl)benzoic acid via electrophilic substitution using iodine monochloride (ICl) in acidic media can yield the target compound. Optimization includes controlling reaction temperature (0–25°C) to minimize side reactions and monitoring pH to stabilize intermediates. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

Structural validation combines spectroscopic and crystallographic techniques:

- NMR : -NMR identifies the ethoxycarbonyl group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and aromatic protons (δ 7.5–8.5 ppm). -NMR confirms the carbonyl (C=O) at ~165–170 ppm .

- XRD : Single-crystal X-ray diffraction resolves bond angles and distances, particularly the planar arrangement of the benzoic acid core and iodine’s steric effects .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and 1250–1300 cm (C-O ester) validate functional groups .

Advanced: What strategies improve the catalytic efficiency of this compound in oxidation reactions?

Methodological Answer:

This compound may serve as a precursor for hypervalent iodine reagents (e.g., IBX analogs). To enhance catalytic efficiency:

- Co-oxidant Systems : Pair with Oxone (KHSO) to regenerate the active oxidant in situ, enabling catalytic cycles instead of stoichiometric use .

- Solvent Optimization : Use eco-friendly solvent mixtures (e.g., water/acetone) to improve solubility and reaction kinetics.

- Substrate Scope Testing : Evaluate primary/secondary alcohol oxidation yields under varying temperatures (25–60°C) and pH (3–7) to identify optimal conditions .

Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

Discrepancies often arise from:

- Impurity Profiles : Use RP-HPLC (e.g., C18 column, acetonitrile/water gradient) to quantify byproducts and adjust purification protocols .

- Moisture Sensitivity : Conduct reactions under inert atmospheres (N/Ar) to prevent hydrolysis of the ethoxycarbonyl group.

- Reagent Quality : Validate iodine source purity via ICP-MS and ensure anhydrous conditions for esterification steps .

Basic: What analytical methods are recommended for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC-UV : Use a reversed-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Detect at 254 nm for aromatic absorption .

- LC-MS : Electrospray ionization (ESI) in negative mode identifies the molecular ion [M–H] and fragments (e.g., loss of COEt group).

- Titration : Non-aqueous titration with KOH in ethanol determines carboxylic acid content .

Advanced: How does the electronic effect of the ethoxycarbonyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing ethoxycarbonyl group:

- Activates the Iodoarene : Enhances oxidative addition in Suzuki-Miyaura coupling by polarizing the C–I bond.

- Directs Metal Catalysts : Pd(0) complexes preferentially coordinate to the iodine-adjacent position, enabling regioselective arylations.

- Stability Trade-offs : Monitor for decarboxylation under high temperatures (>80°C) by TLC or in situ IR .

Advanced: What computational methods support the design of derivatives based on this compound?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., iodine participation in transition states).

- Molecular Docking : Screen derivatives for binding affinity to enzymes (e.g., oxidoreductases) using AutoDock Vina.

- QSAR Models : Correlate substituent effects (e.g., halogen substitution) with biological activity or catalytic performance .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to mitigate iodine vapor exposure.

- Waste Disposal : Neutralize acidic residues with NaHCO before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.